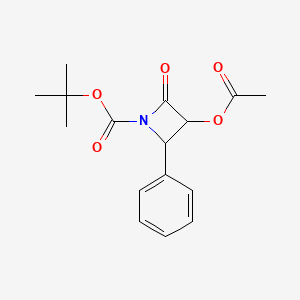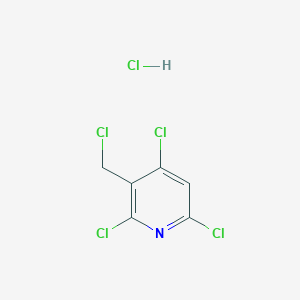
2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H3Cl4N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyridine ring, along with an additional hydrochloride group. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 3-(chloromethyl)pyridine The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and technology helps in maintaining the desired reaction conditions and minimizing impurities.
化学反应分析
Types of Reactions
2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.
Biology: The compound is used in the study of biological systems and processes. It can act as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its action depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine:
3-Chloromethyl-2,4,6-trichloropyridine: Another closely related compound with similar chemical properties.
Uniqueness
2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C6H4Cl5N |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
2,4,6-trichloro-3-(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H3Cl4N.ClH/c7-2-3-4(8)1-5(9)11-6(3)10;/h1H,2H2;1H |
InChI 键 |
SJNNHVFHWDSXTP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1Cl)Cl)CCl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
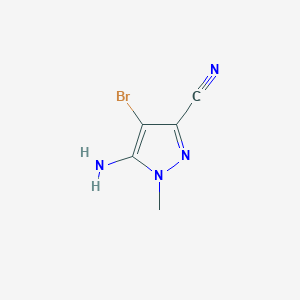

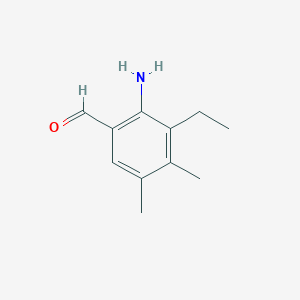
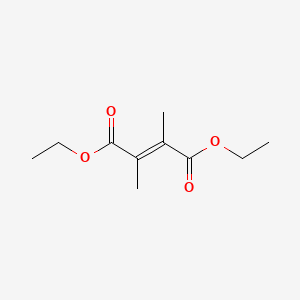
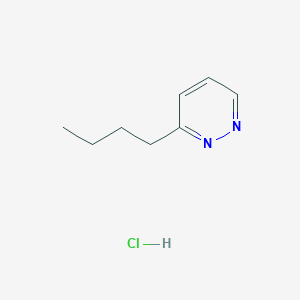
![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
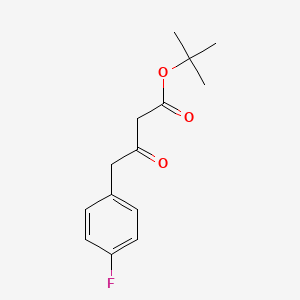
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
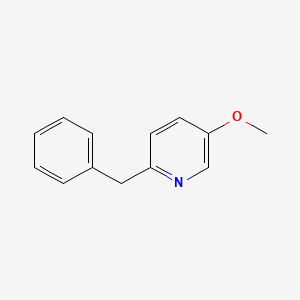
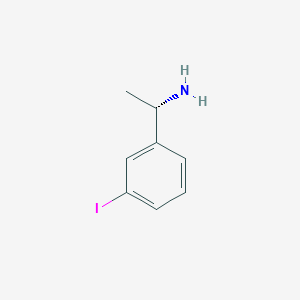
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)

